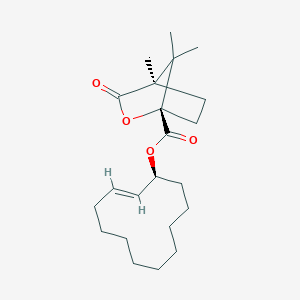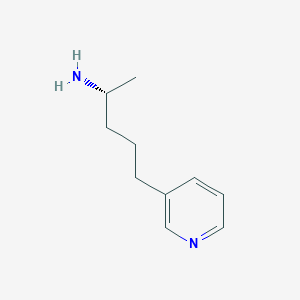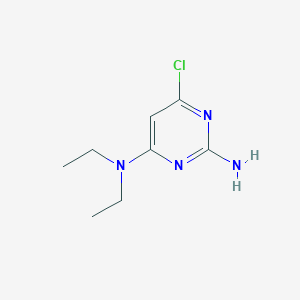
2-(Oxolan-2-yloxy)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxolan-2-yloxy)oxane is a cyclic ether compound that has been widely used in scientific research due to its unique chemical properties. This compound has been found to have a variety of applications, including in the field of drug development and as a solvent in chemical reactions. In
Wirkmechanismus
The mechanism of action of 2-(Oxolan-2-yloxy)oxane is not fully understood. However, it has been suggested that this compound may work by inhibiting the growth of cancer cells through the induction of apoptosis, or programmed cell death. Additionally, 2-(Oxolan-2-yloxy)oxane may work by inhibiting the activity of enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(Oxolan-2-yloxy)oxane has a variety of biochemical and physiological effects. This compound has been found to have anti-cancer properties, as well as anti-inflammatory and anti-oxidant properties. Additionally, 2-(Oxolan-2-yloxy)oxane has been found to have a neuroprotective effect, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(Oxolan-2-yloxy)oxane is its unique chemical properties, which make it an effective solvent in chemical reactions. Additionally, this compound has been found to have potential applications in drug development, particularly in the development of anti-cancer drugs. However, one of the limitations of 2-(Oxolan-2-yloxy)oxane is its potential toxicity. Studies have shown that this compound may be toxic to some cells at high concentrations, and further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are many potential future directions for the use of 2-(Oxolan-2-yloxy)oxane in scientific research. One area of interest is in the development of new anti-cancer drugs, particularly those that target specific types of cancer cells. Additionally, 2-(Oxolan-2-yloxy)oxane may be useful in the treatment of neurodegenerative diseases, and further research is needed to determine its potential efficacy in this area. Finally, 2-(Oxolan-2-yloxy)oxane may have applications in the development of new materials, particularly those with unique chemical and physical properties.
Synthesemethoden
2-(Oxolan-2-yloxy)oxane can be synthesized through a variety of methods, including the reaction of 1,2-epoxybutane with 1,3-propanediol in the presence of a catalyst. This method has been found to be highly efficient and yields a high purity product. Other methods for synthesis include the reaction of 1,2-epoxybutane with diethylene glycol or the reaction of 1,2-epoxybutane with ethylene glycol in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
2-(Oxolan-2-yloxy)oxane has been extensively used in scientific research due to its unique chemical properties. This compound has been found to be an effective solvent in chemical reactions, particularly in the synthesis of organic compounds. Additionally, 2-(Oxolan-2-yloxy)oxane has been found to have potential applications in drug development, particularly in the development of anti-cancer drugs.
Eigenschaften
CAS-Nummer |
120346-84-1 |
|---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
2-(oxolan-2-yloxy)oxane |
InChI |
InChI=1S/C9H16O3/c1-2-6-10-8(4-1)12-9-5-3-7-11-9/h8-9H,1-7H2 |
InChI-Schlüssel |
MBOJVEMNLCGPFY-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OC2CCCO2 |
Kanonische SMILES |
C1CCOC(C1)OC2CCCO2 |
Synonyme |
tetrahydro-2-((tetrahydro-2-furanyl)oxy)-2H-pyran TTFOP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B39780.png)



